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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals minimize and

identify false positives in their environmental DNA (eDNA) survey results.

Frequently Asked Questions (FAQs)
Q1: What is a false positive in the context of eDNA surveys?

A false positive in an eDNA survey is the detection of DNA from a target species in a sample

where the species is not actually present.[1][2][3] This can lead to inaccurate conclusions about

species distribution, ecosystem health, or the presence of specific genetic material in a given

environment. It's crucial to distinguish between a false positive at the sample level (eDNA

detected when none is physically present in the sample) and a false positive inference at the

site level (eDNA detected, but the organism is not present at the site, for instance, due to

transport from upstream).[3]

Q2: What are the primary sources of contamination that lead to false positives?

Contamination can be introduced at multiple stages of the eDNA workflow.[4][5][6] The most

common sources include:

Field Contamination: Introduction of target DNA during sample collection. This can happen

from contaminated equipment, clothing, or even the researchers themselves.[7][8]
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Cross-Contamination Between Samples: Transfer of DNA from a positive sample to a

negative sample during collection, transport, or laboratory processing.[9][10]

Laboratory Contamination: Introduction of foreign DNA within the lab environment. This can

originate from other experiments, contaminated reagents, or lab surfaces.[5][11]

PCR and Sequencing Errors: Artifacts generated during the amplification and sequencing

process that can be misinterpreted as true detections.[1]

Q3: How can I prevent contamination during field sample collection?

Strict adherence to collection protocols is the first line of defense against false positives.[7] Key

preventative measures include:

Use of Sterile Equipment: Employ single-use, sterile equipment whenever possible, such as

gloves, filters, and collection containers.[4][9]

Decontamination of Reusable Gear: Thoroughly decontaminate any reusable equipment

(e.g., waders, boats, nets) with a bleach solution (typically 10%) followed by a thorough rinse

with distilled or deionized water to remove residual bleach, which can degrade DNA.[5][9][12]

Inclusion of Negative Controls: Always collect "field blanks" at each sampling site.[5] These

are samples of distilled or deionized water that are processed in the same manner as the

environmental samples to detect any contamination introduced during the collection process.

Proper Sampling Technique: Minimize disturbance of the sampling site.[9] When collecting

water samples, do so upstream of your position to avoid capturing your own DNA or DNA

dislodged by your movement.[13]

Personal Protective Equipment (PPE): Always wear clean, powder-free gloves and change

them between samples to prevent cross-contamination.[4][10]

Q4: What are the best laboratory practices to avoid false positives?

A controlled and clean laboratory environment is critical for reliable eDNA results.[5][11]
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Dedicated Workspaces: Ideally, use separate, dedicated laboratory spaces for pre-PCR

(DNA extraction and PCR setup) and post-PCR (amplification and sequencing) activities to

prevent amplicon contamination.[11][14]

Sterile Technique: Work in a clean environment, such as a laminar flow hood, and use

sterile, dedicated labware and reagents.[5][10]

Regular Decontamination: Regularly clean all work surfaces, equipment, and pipettes with a

10% bleach solution followed by an ethanol rinse.[15] UV irradiation can also be used to

decontaminate equipment.[12]

Inclusion of Controls:

Extraction Blanks: Include negative controls during the DNA extraction phase to monitor

for contamination from reagents and the lab environment.[16]

PCR Negative Controls: Use nuclease-free water in place of a sample in the PCR reaction

to detect contamination of PCR reagents.[16]

PCR Positive Controls: Include a sample with a known low concentration of the target

DNA to ensure the PCR assay is working correctly and to guard against false negatives.[5]

Q5: How can bioinformatics and data analysis help in reducing false positives?

Bioinformatics pipelines and statistical approaches are essential for filtering out erroneous data

and assessing the reliability of your results.[1][2]

Sequence Quality Filtering: Remove low-quality reads and sequencing errors that could be

misinterpreted as true biological sequences.

Chimera Removal: Identify and remove chimeric sequences, which are artifacts of PCR

where fragments from different DNA molecules are joined together.[1]

Threshold Setting: Establish a minimum read count threshold for a detection to be

considered positive. Detections based on a very small number of reads are more likely to be

the result of contamination or sequencing errors.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://biomedgrid.com/pdf/AJBSR.MS.ID.003153.pdf
https://www.researchgate.net/publication/384254101_Preventing_DNA_Contamination_in_Forensic_Laboratories_An_Illustrated_Review_of_Best_Practices
https://www.glfc.org/pubs/pdfs/research/eDNA%20STP/eDNA_agency_factsheet-FINAL_15Oct2019.pdf
https://nerrssciencecollaborative.org/media/files/eDNA%20Lab%20Filtering%20Protocol.pdf
https://www.researchgate.net/publication/320363995_Decrease_DNA_contamination_in_the_laboratories
https://sites.rutgers.edu/edna/standard-practices/
https://theednaconsultancy.co.uk/why-quality-matters-in-edna
https://theednaconsultancy.co.uk/why-quality-matters-in-edna
https://www.glfc.org/pubs/pdfs/research/eDNA%20STP/eDNA_agency_factsheet-FINAL_15Oct2019.pdf
https://digilander.libero.it/lyrgus/Ficetola_et_al-2016-Molecular_Ecology_Resources.pdf
https://pubmed.ncbi.nlm.nih.gov/27062589/
https://digilander.libero.it/lyrgus/Ficetola_et_al-2016-Molecular_Ecology_Resources.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8544604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Site Occupancy-Detection Modeling (SODM): These statistical models can be used to

estimate the probability of both false negatives and false positives, providing a more

accurate assessment of species presence.[1][17]

Replication Analysis: True positive detections should be repeatable across multiple PCR

replicates from the same sample and, ideally, across multiple independent samples from the

same site.[18]

Troubleshooting Guides
Issue: Target DNA detected in my field blank (negative control).

Potential Cause Troubleshooting Steps

Contaminated field equipment

Review and reinforce decontamination protocols

for all reusable equipment. Ensure thorough

rinsing after bleach treatment.[9][10]

Contamination from sampling personnel

Ensure strict adherence to wearing and

changing gloves between every sample.[4]

Remind field staff to minimize contact with

sampling equipment.

Airborne contamination at the sampling site

If possible, open sterile collection tubes and

filters only at the moment of sampling and away

from potential sources of airborne DNA.

Contaminated source of distilled/deionized

water

Test the source water used for field blanks for

the presence of the target DNA. Use a new,

unopened source of molecular-grade water.

Issue: Sporadic, low-level positive detections across multiple samples.
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Potential Cause Troubleshooting Steps

Low-level laboratory contamination

Review and enhance laboratory cleaning and

decontamination procedures.[15] Ensure

dedicated pre- and post-PCR areas are strictly

maintained.[11]

Contaminated reagents or consumables

Test individual reagents and new batches of

consumables (e.g., tubes, pipette tips) for

contamination.

Index hopping (for metabarcoding)
This can occur on some sequencing platforms.

Use unique dual indexes to mitigate this issue.

PCR or sequencing errors

Implement a stricter threshold for the number of

sequence reads required to confirm a positive

detection.[1] Require detection in multiple PCR

replicates to validate a positive result.[18]

Experimental Protocols
Protocol 1: Field Sampling Decontamination

Preparation: Prepare a fresh 10% bleach solution and have a separate container of distilled

or deionized water.

Application: For non-sensitive equipment (e.g., buckets, nets), submerge or thoroughly wipe

down all surfaces with the bleach solution and let it sit for at least 10-15 minutes.[5][10]

Rinsing: Thoroughly rinse all equipment with distilled or deionized water to remove all traces

of bleach. Residual bleach can inhibit subsequent PCR reactions.[9]

Drying: Air dry equipment completely before the next use.

Single-Use Items: Whenever feasible, opt for single-use sterile items to eliminate the need

for decontamination.[9]

Protocol 2: Laboratory Bench Decontamination
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Initial Cleaning: Remove all items from the work surface.

Bleach Treatment: Liberally spray the surface with a 10% bleach solution and wipe with a

clean paper towel. Allow the surface to air dry for at least 10 minutes.[15]

Ethanol Rinse: Spray the surface with 70% ethanol and wipe with a new, clean paper towel

to remove bleach residue and further sterilize the area.[15]

UV Irradiation: If working in a biosafety cabinet or PCR hood equipped with a UV lamp,

irradiate the work surface for 15-30 minutes.
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Caption: Key stages in the eDNA workflow where contamination can lead to false positives.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/publication/320363995_Decrease_DNA_contamination_in_the_laboratories
https://www.researchgate.net/publication/320363995_Decrease_DNA_contamination_in_the_laboratories
https://www.benchchem.com/product/b8544604?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8544604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prevention

Sterile Field Kit

Field Blanks

Equipment Decontamination Proper PPE Usage Dedicated Lab Spaces

Field & PCR Replicates

Extraction Blanks PCR Negative Controls

Bioinformatics Filters Occupancy Modeling

Comprehensive Strategy for Reducing False Positives

Click to download full resolution via product page

Caption: A multi-layered strategy for minimizing and identifying false positives in eDNA surveys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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